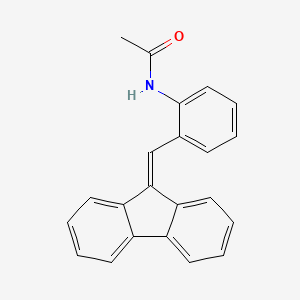
N-(2-(9H-fluoren-9-ylidenemethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- is a chemical compound with the molecular formula C22H17NO and a molecular weight of 311.376 g/mol . This compound is known for its unique structure, which includes a fluorenylidene moiety attached to a phenyl group through an acetamide linkage. It has a density of 1.249 g/cm³ and a boiling point of 526.2°C at 760 mmHg .
Méthodes De Préparation
The synthesis of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- typically involves the reaction of fluorenone with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The fluorenylidene moiety is known to participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- can be compared with other similar compounds, such as:
N-[2-(9H-fluoren-9-ylidenemethyl)phenyl]acetamide: This compound shares a similar structure but may have different physical and chemical properties.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Known for its aggregation-induced emission properties, this compound is used in optoelectronics and bio-imaging.
The uniqueness of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- lies in its specific structural features and the resulting chemical and physical properties that make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
2311-83-3 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[2-(fluoren-9-ylidenemethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17NO/c1-15(24)23-22-13-7-2-8-16(22)14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-14H,1H3,(H,23,24) |
Clé InChI |
APEYSGYXVOGZJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















